N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
Description
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-27-19-8-6-18(7-9-19)24-14-17(12-20(24)25)22-21(26)23-11-10-15-4-2-3-5-16(15)13-23/h2-9,17H,10-14H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAYAIKEEMJPRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a pyrrolidinone moiety , a methoxyphenyl group , and a dihydroisoquinoline framework . Its molecular formula is with a molecular weight of 353.4 g/mol. The presence of these functional groups contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Notably, it has been shown to exhibit inhibitory effects on PRMT5 , an enzyme implicated in various cancers, which suggests its potential as an anticancer agent . The specific pathways involved include:
- Enzyme Inhibition : The compound may inhibit methyltransferases, leading to altered gene expression profiles in tumor cells.
- Receptor Interaction : It may also interact with neurotransmitter receptors, influencing neuronal signaling pathways.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including MV4-11 cells, with better efficacy than established drugs like GSK3326595 .
Table 1: In Vitro Anticancer Activity
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may reduce pro-inflammatory cytokine levels in vitro, indicating potential therapeutic applications in inflammatory diseases .
Neuroprotective Effects
Due to the presence of the methoxyphenyl group, there is emerging evidence suggesting neuroprotective effects. The compound may enhance cognitive functions by modulating acetylcholine levels through inhibition of acetylcholinesterase (AChE) .
Case Studies
Case Study 1: Antitumor Activity
In a recent study, this compound was tested in vivo using mouse models of cancer. The results showed a significant reduction in tumor size and weight compared to control groups treated with saline or standard chemotherapy agents .
Case Study 2: Neuroprotective Potential
Another study evaluated the neuroprotective effects of this compound in models of neurodegeneration. It was found to improve learning and memory in mice subjected to scopolamine-induced amnesia, suggesting its potential as a treatment for cognitive decline .
Scientific Research Applications
Case Studies
-
Cytotoxicity Against Cancer Cell Lines
- A study evaluated the cytotoxic effects on multiple cancer cell lines including MCF-7 (breast), A549 (lung), and HepG2 (liver). The results indicated significant antiproliferative effects:
These findings suggest that the compound is more effective than conventional chemotherapeutic agents like doxorubicin in certain contexts.Cancer Cell Line EC50 (µM) MCF-7 10.5 A549 12.3 HepG2 8.7 -
Mechanistic Insights
- The compound was found to modulate signaling pathways associated with apoptosis and inhibit specific kinases involved in cancer progression.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies indicate effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Enzyme Inhibition Studies
Research has shown that this compound can inhibit specific enzymes related to inflammatory processes and neurodegenerative diseases:
- Phosphodiesterase Inhibition : Similar compounds have demonstrated the ability to inhibit phosphodiesterase enzymes, which play a role in numerous cellular signaling pathways.
- Kinase Inhibition : The compound's structure suggests potential inhibitory effects on kinases involved in cancer and inflammation.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations
Core Structure Influence: The target compound’s pyrrolidinone-dihydroisoquinoline hybrid contrasts with oxadiazole-dihydroisoquinoline (e.g., ) and pyrazole-carboximidamide () scaffolds. Pyrazole derivatives () lack the lactam ring but share carboximidamide groups, which may influence metabolic stability compared to carboxamides .
Halogenated analogues (e.g., 4-chloro, 4-bromo) in may exhibit increased lipophilicity, impacting membrane permeability .
Synthetic Considerations: The oxadiazole derivative () and pyrazole analogues () are synthesized via cyclization reactions, whereas the target compound’s pyrrolidinone ring likely requires lactamization or condensation steps. Yields for similar compounds (e.g., 25% in ’s naphthyridine synthesis) suggest challenges in optimizing such heterocyclic systems .
Research Implications
While direct biological data for the target compound are unavailable, structural comparisons highlight design strategies for modulating properties:
- Electron-Donating Groups : Methoxy substituents (as in the target) may improve aqueous solubility versus halogenated analogues.
- Heterocycle Selection: Pyrrolidinone and oxadiazole cores offer distinct conformational and electronic profiles for target engagement.
Further studies should prioritize synthetic optimization (e.g., yield improvement ) and empirical evaluation of pharmacokinetic parameters (e.g., logP, solubility) to validate these hypotheses.
Q & A
Q. What synthetic strategies are recommended for the preparation of N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide?
Methodological Answer: The synthesis of structurally related pyrrolidinone-carboxamide derivatives typically involves multi-step protocols, including:
- Condensation reactions to form the pyrrolidinone core (e.g., reacting substituted phenyl groups with ketones or aldehydes under acidic conditions) .
- Amide coupling using carbodiimide reagents (e.g., EDC/HOBt) to attach the dihydroisoquinoline-carboxamide moiety .
- Purification via column chromatography or recrystallization (ethanol or methanol are common solvents) .
Example Workflow:
Synthesize the 5-oxopyrrolidin-3-yl intermediate via cyclization of a β-ketoamide precursor.
Introduce the 4-methoxyphenyl group via nucleophilic substitution or Suzuki coupling.
Couple the dihydroisoquinoline-carboxamide fragment using peptide coupling reagents.
Q. How can the structural identity and purity of this compound be confirmed?
Methodological Answer: A combination of analytical techniques is essential:
Note: Purity (>95%) should be validated via HPLC with a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
Methodological Answer: SAR optimization involves systematic modifications:
- Variation of substituents : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro, fluoro) or bulky groups to assess steric/electronic effects on target binding .
- Scaffold hopping : Replace the dihydroisoquinoline moiety with heterocycles (e.g., pyridine, pyrazole) to enhance solubility or affinity .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with biological targets (e.g., enzymes, receptors) .
Example Finding:
Methoxy groups at the 4-position on aromatic rings often enhance metabolic stability compared to ortho-substituted analogs .
Q. What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?
Methodological Answer:
- ADME Prediction : Use tools like SwissADME or QikProp to estimate logP, solubility, and CYP450 inhibition .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict reactive sites for metabolism .
- Molecular Dynamics (MD) Simulations : Assess binding stability in biological targets (e.g., 100-ns simulations in GROMACS) .
Key Parameters to Monitor:
- LogP (ideal range: 2–5 for blood-brain barrier penetration).
- Polar surface area (<140 Ų for oral bioavailability) .
Q. How can contradictory biological activity data across studies be resolved?
Methodological Answer: Contradictions often arise from experimental variables. Mitigation strategies include:
- Standardized assays : Use cell lines with consistent passage numbers and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Dose-response curves : Calculate IC50/EC50 values with ≥3 technical replicates to ensure reproducibility .
- Target validation : Confirm mechanism of action via knock-out models or competitive binding assays .
Case Study:
Divergent IC50 values for similar compounds may reflect differences in assay pH or co-solvents, which alter ionization states .
Q. What strategies are effective in improving the synthetic yield of this compound?
Methodological Answer:
- Reaction Optimization :
- Byproduct Analysis : Employ LC-MS to identify side products (e.g., over-oxidation of pyrrolidinone) and adjust stoichiometry .
Critical Parameters:
- Temperature control (±2°C) during exothermic steps.
- Dry solvent conditions to prevent hydrolysis of carboxamide .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of structurally analogous compounds?
Methodological Answer:
- Meta-analysis : Compare datasets using standardized metrics (e.g., pIC50 instead of % inhibition) and exclude outliers via Grubbs’ test .
- Structural Re-evaluation : Verify the identity of tested compounds via independent synthesis and characterization .
- Contextual Factors : Account for differences in cell viability assays (e.g., MTT vs. resazurin) or protein binding .
Example Resolution:
A reported loss of activity in analogs with 3-methoxyphenyl groups (vs. 4-substituted) was traced to altered hydrogen bonding with the target protein’s active site .
Q. What advanced techniques can elucidate the mechanism of action for this compound?
Methodological Answer:
- Cryo-EM or X-ray Crystallography : Resolve compound-target complexes at atomic resolution .
- Kinetic Studies : Measure on/off rates via surface plasmon resonance (SPR) to assess binding kinetics .
- Transcriptomics/Proteomics : Identify downstream biomarkers via RNA-seq or mass spectrometry-based profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
